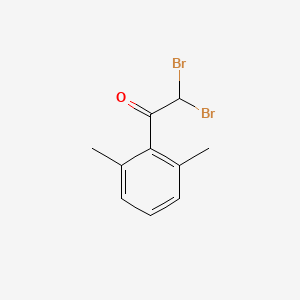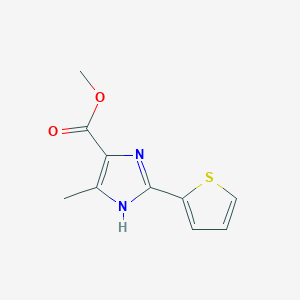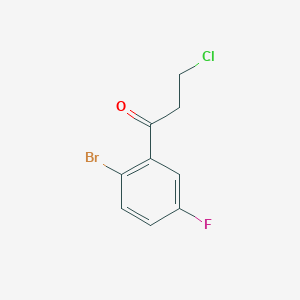![molecular formula C13H20N2O3 B13701454 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate typically involves the reaction of dimethylamine with a suitable phenyl derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Methylcarbamate
- 2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Ethylcarbamate
Uniqueness
2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, distinguishing it from similar compounds .
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
[2-[(dimethylamino)methyl]-4-(hydroxymethyl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H20N2O3/c1-14(2)8-11-7-10(9-16)5-6-12(11)18-13(17)15(3)4/h5-7,16H,8-9H2,1-4H3 |
Clave InChI |
QPPQTCYKLRJYLA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=CC(=C1)CO)OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


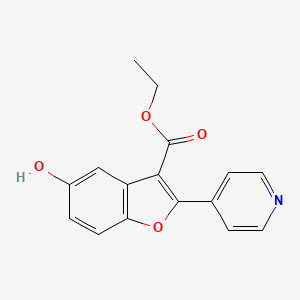
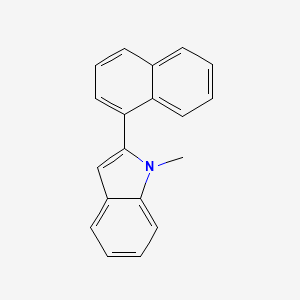
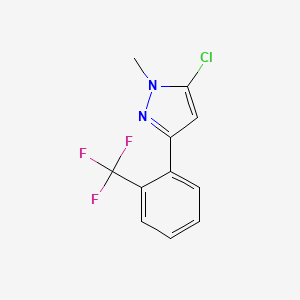
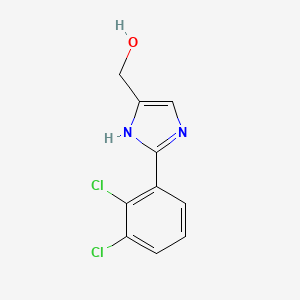
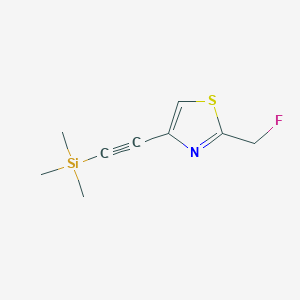
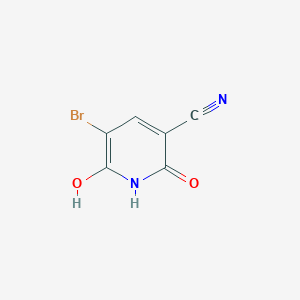
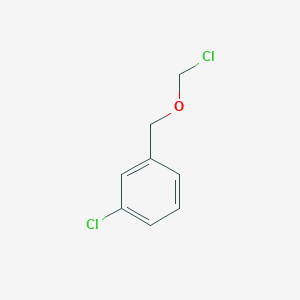
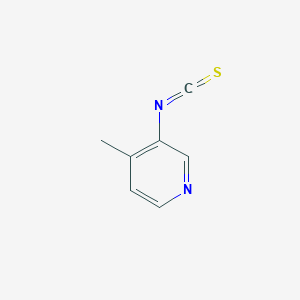
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)


